Cas no 1018142-54-5 (1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-(2,2-Difluoroethyl)-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid
- STK351920
- Z1263738674
- TQB14254
- 1018142-54-5
- MFCD09701553
- 1-(2,2-difluoroethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- AKOS005167626
- EN300-92780
- 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
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- MDL: MFCD09701553
- Inchi: 1S/C11H11F2N3O2/c1-5-3-7(11(17)18)9-6(2)15-16(4-8(12)13)10(9)14-5/h3,8H,4H2,1-2H3,(H,17,18)
- InChI Key: NYZQFFKXCVGLMR-UHFFFAOYSA-N
- SMILES: FC(CN1C2C(=C(C(=O)O)C=C(C)N=2)C(C)=N1)F
Computed Properties
- Exact Mass: 255.08193293Da
- Monoisotopic Mass: 255.08193293Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 68Ų
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM272141-1g |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95%+ | 1g |
$379 | 2021-08-18 | |
| Chemenu | CM272141-5g |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95%+ | 5g |
$958 | 2021-08-18 | |
| Chemenu | CM272141-10g |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95%+ | 10g |
$1515 | 2021-08-18 | |
| Ambeed | A397614-1g |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 97% | 1g |
$405.0 | 2024-04-26 | |
| A2B Chem LLC | AJ06401-50mg |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95% | 50mg |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06401-100mg |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95% | 100mg |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06401-250mg |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95% | 250mg |
$858.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06401-500mg |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95% | 500mg |
$1236.00 | 2024-04-20 | |
| Chemenu | CM272141-1g |
1-(2,2-Difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95%+ | 1g |
$446 | 2023-03-05 | |
| 1PlusChem | 1P00JG01-50mg |
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1018142-54-5 | 95% | 50mg |
$375.00 | 2023-12-27 |
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid Suppliers
1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid
Professional Introduction to Compound with CAS No. 1018142-54-5 and Product Name: 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridine-4-carboxylic acid)
The compound identified by the CAS number 1018142-54-5 and the product name 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridine-4-carboxylic acid) represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolopyridine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of fluoroalkyl and methyl substituents, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in drug development. The incorporation of fluorine atoms into molecular structures can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. In the case of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridine-4-carboxylic acid, the 2,2-difluoroethyl group introduces a high electronegativity that can modulate electronic distributions within the molecule. This modification is particularly relevant in the design of kinase inhibitors and other enzyme-targeting agents, where precise control over binding interactions is crucial.
The pyrazolopyridine core of this compound is a well-studied motif in drug discovery. It has been demonstrated to exhibit inhibitory activity against various targets, including kinases and other enzymes implicated in diseases such as cancer and inflammation. The 3,6-dimethyl substitution pattern further fine-tunes the pharmacophoric properties of the molecule by enhancing its rigidity and lipophilicity. These structural attributes are conducive to optimal interactions with biological targets, thereby improving drug efficacy.
One of the most compelling aspects of this compound is its potential as a lead candidate for therapeutic intervention. Studies have shown that derivatives of pyrazolopyridine can exhibit significant inhibitory effects on pathways associated with disease progression. For instance, research has indicated that modifications within this scaffold can lead to compounds with potent anti-inflammatory and anti-proliferative activities. The carboxylic acid moiety at the 4-position provides a site for further derivatization, allowing for the development of more sophisticated analogs with tailored biological responses.
The synthesis of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridine-4-carboxylic acid) involves multi-step organic transformations that highlight the synthetic ingenuity required in modern drug development. Key steps include condensation reactions to form the pyrazolopyridine core followed by functional group interconversions to introduce the fluoroalkyl and methyl substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and regioselectivity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound to its target proteins. The interaction between the fluoroalkyl group and polar residues in the binding pocket appears to be critical for affinity enhancement. Additionally, hydrogen bonding networks involving the carboxylic acid group contribute to stable complex formation. These insights have guided structural optimization efforts aimed at improving potency and selectivity.
The pharmacokinetic profile of 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridine-4-carboxylic acid) is another area of active investigation. Preliminary data suggest that fluorinated analogs exhibit improved bioavailability compared to their non-fluorinated counterparts. This is attributed to enhanced lipophilicity and resistance to metabolic degradation. Furthermore, studies on metabolic stability have identified key positions for further functionalization to optimize pharmacokinetic properties.
In conclusion, 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-bpyridine-4-carboxylic acid) represents a promising candidate for further development in pharmaceutical research. Its unique structural features combined with demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. Ongoing studies continue to explore its potential applications in treating various diseases while refining synthetic methodologies for scalable production.
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